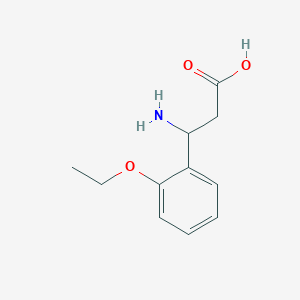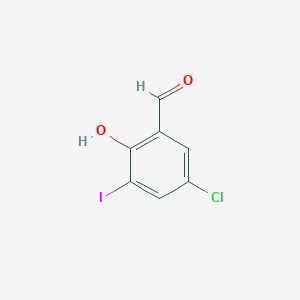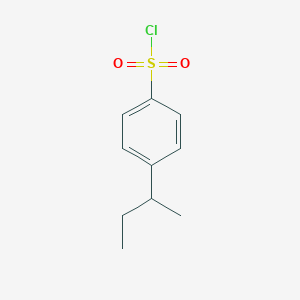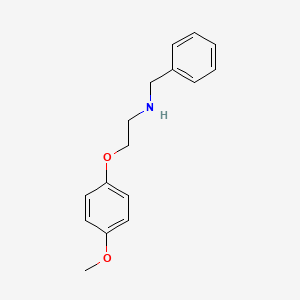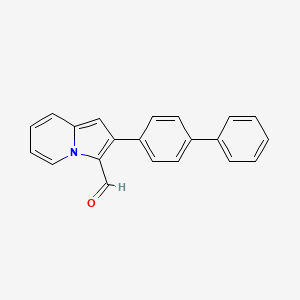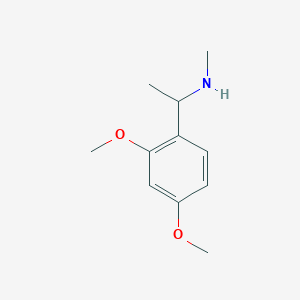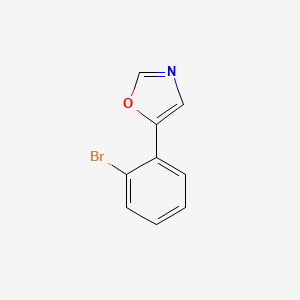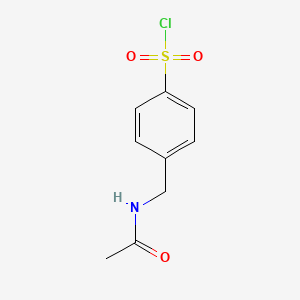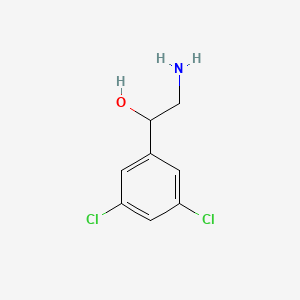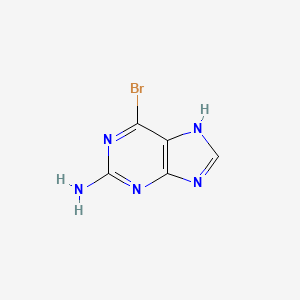
2,2,2-Trifluoro-1-indolinylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-indolinylethan-1-one consists of 10 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom. The exact structure is not provided in the search results.
Aplicaciones Científicas De Investigación
Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol
- Methods of Application: The lipase LIP showed high enantioselectivity (E => 100) and reactivity in the alcoholysis of the chloroacetyl ester of the title compound .
- Results: The study demonstrated the potential of lipase LIP in achieving optical resolution of (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol .
Synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole Compounds
- Application Summary: This research focused on the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates .
- Methods of Application: The synthesis was achieved by using I2/KI in excellent yields without any purification .
- Results: The study provided a fast and convenient method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .
Synthesis of Fluorinated Polymers
- Application Summary: This research focused on the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of new fluorinated polymers .
Biological Potential of Indole Derivatives
- Application Summary: This research reviewed the biological potential of indole derivatives, which have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
- Methods of Application: The study involved a comprehensive review of the literature on the biological activities of indole derivatives .
- Results: The study revealed that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of 3-Trifluoromethyl-3-phenyldiazirine
- Application Summary: This research focused on the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .
Synthesis of 2,2,2-Trifluoro-1-morpholinoethanone
- Application Summary: This research focused on the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .
- Methods of Application: The synthesis involved the use of 2,2,2-Trifluoroacetophenone as a starting material .
- Results: The study provided a fast and convenient method for the synthesis of 2,2,2-Trifluoro-1-morpholinoethanone .
Safety And Hazards
While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-indolinylethan-1-one | |
CAS RN |
90732-28-8 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

